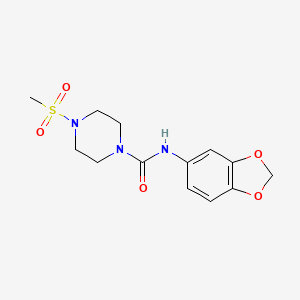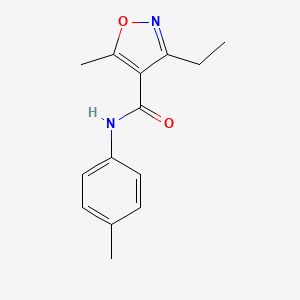
N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide, also known as CFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFP belongs to the class of amide derivatives and is structurally similar to other compounds such as gabapentin and pregabalin, which are used for the treatment of neuropathic pain and epilepsy.
作用機序
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. This compound has been shown to increase the levels of GABA in the brain and enhance its inhibitory effects, leading to the suppression of neuronal activity. This may explain its anticonvulsant and anxiolytic effects. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in neuronal excitability and pain signaling. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which play a role in the release of neurotransmitters. These effects may contribute to its anticonvulsant and analgesic effects.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide in lab experiments is its high potency and selectivity for its target receptors. This allows for more specific and reliable results in preclinical studies. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further research is needed to determine its potential therapeutic applications and any potential side effects.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide. One area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD) and social anxiety disorder. This compound has been shown to have anxiolytic effects in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in preclinical studies, and further research is needed to determine its potential as a novel treatment for chronic pain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential as a therapeutic agent for other neurological disorders.
合成法
The synthesis of N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide involves the reaction between 2-chlorobenzoyl chloride and 4-fluorophenylacetonitrile in the presence of a base such as triethylamine. The resulting intermediate is then treated with propanamide to yield this compound. The purity of the compound can be improved by recrystallization or column chromatography.
科学的研究の応用
N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicine. It has been shown to have anticonvulsant, analgesic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-13-3-1-2-4-14(13)18-15(19)10-7-11-5-8-12(17)9-6-11/h1-6,8-9H,7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMYBUCMASLHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
![methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)


![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)

![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)


![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)
